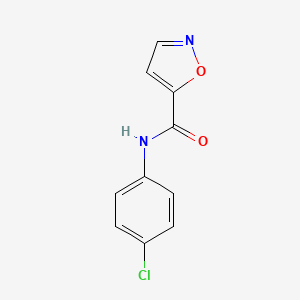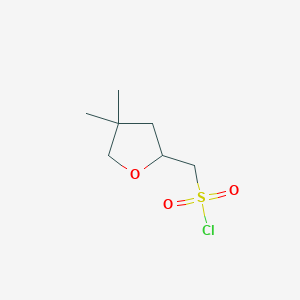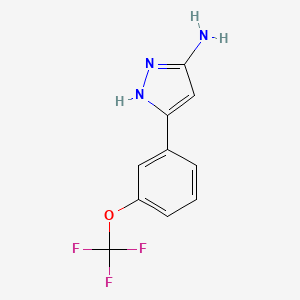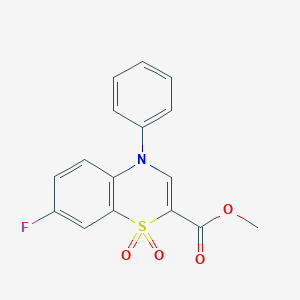
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD173074 has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR), which plays a key role in cell proliferation, differentiation, and survival.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Framework Structures
Pyridine derivatives, including compounds structurally similar to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have been extensively studied for their reactivity towards metal salts, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). For instance, reactions of pyridine-based ligands with Zn(II) salts in the presence of pyridine can result in the formation of zigzag coordination polymers, where the pyridine molecules coordinate to each Zn(II) ion, giving it hexacoordination. These structures can vary significantly depending on the presence of additional ligands and the metal ions used, showcasing the versatility of pyridine derivatives in constructing complex coordination architectures (Ghosh, Savitha, & Bharadwaj, 2004).
Synthesis of Complex Molecules
Pyridine and its derivatives serve as crucial intermediates in the synthesis of complex molecules. For example, 2,6-di(pyrazol-1-yl)pyridine derivatives, related to the core structure of 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These applications highlight the role of pyridine derivatives in the synthesis of functional materials and biologically relevant compounds (Halcrow, 2005).
Photocatalytic Applications
The photocatalytic degradation of pyridine compounds in water, including those structurally related to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, has been investigated to address environmental concerns. Pyridine derivatives, due to their structural similarity to many pesticides, can be efficiently degraded using photocatalysis over TiO2. This process leads to the formation of less harmful intermediates and eventually to mineralization, showcasing the potential of pyridine derivatives in environmental remediation applications (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Drug Delivery Systems
Pyridine derivatives, similar to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have found applications in drug delivery systems. For instance, the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages demonstrates the potential of pyridine-based compounds in delivering biologically active molecules. This approach allows for the controlled release of drugs and increases their solubility and bioavailability, highlighting the importance of pyridine derivatives in pharmaceutical sciences (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Eigenschaften
IUPAC Name |
2-pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-10-3-4-11(15)17-12(10)13(18)20-7-6-19-9-2-1-5-16-8-9/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKHMTNCLPZUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCOC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)ethyl 3,6-dichloropyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)
![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)


![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2469291.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2469294.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)




![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)
